molecular formula C10H8F3N B3039264 3-Methyl-5-(trifluoromethyl)-1H-indole CAS No. 1004547-95-8

3-Methyl-5-(trifluoromethyl)-1H-indole

Cat. No. B3039264
CAS RN: 1004547-95-8
M. Wt: 199.17 g/mol
InChI Key: JRIFQTJIKXCGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(trifluoromethyl)-1H-indole, also known as MTI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTI is a derivative of indole, a naturally occurring heterocyclic compound that is found in many plant and animal species. The trifluoromethyl group in MTI makes it a highly lipophilic compound, which has implications for its use in various scientific applications. In

Scientific Research Applications

Enantioselective Synthesis

  • Friedel-Crafts Alkylation : A study by Kashikura et al. (2010) in "Chemistry, an Asian journal" focuses on the enantioselective Friedel-Crafts alkylation of indoles using trifluoropyruvate, catalyzed by chiral phosphoric acid. This method is significant for introducing the trifluoromethyl group into indole derivatives, enhancing their physical, chemical, and biological properties (Kashikura, Itoh, Mori, & Akiyama, 2010).

Synthesis of Biologically Active Compounds

  • 3-Phenylsulfonyl-2-Trifluoromethyl-1H-Indoles : López et al. (2017) in the "Journal of Fluorine Chemistry" developed a synthetic pathway for 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles. These compounds have applications in antiviral and anticancer treatments (López, Gallagher, Gilliland, Ghiviriga, & Dolbier, 2017).

Microwave-Assisted Synthesis

  • Novel Compounds with Antimicrobial Evaluation : Gomha and Riyadh (2011) in "Molecules" presented a microwave-assisted synthesis of novel compounds, including 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, with potential antimicrobial activities (Gomha & Riyadh, 2011).

Solid-Phase Synthesis

  • 2,3,5-Trisubstituted Indoles : Wu et al. (2001) in "Organic letters" demonstrated the solid-phase synthesis of 2,3,5-trisubstituted indoles. This approach involves palladium-mediated coupling and intramolecular cyclization, important for creating diverse indole derivatives (Wu, Ding, Gray, & Schultz, 2001).

Cu-Catalyzed Functionalization

  • Direct CH-Functionalization : Tsyshchuk et al. (2014) in the "European Journal of Organic Chemistry" developed a Cu-catalyzed method for the direct CH-functionalization of indole, introducing trifluoromethyl and carboxylate functions into the indole core (Tsyshchuk, Vorobyeva, Peregudov, & Osipov, 2014).

Nenitzescu Synthesis

  • Key Intermediate in Androgen Receptor Modulators : Boros et al. (2011) in the "Journal of Heterocyclic Chemistry" outlined a scalable Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, key in the synthesis of selective androgen receptor modulators (Boros, Kaldor, & Turnbull, 2011).

QSAR Study

  • Anti-Tubercular Agents : Shahlaei et al. (2009) in "Research in Pharmaceutical Sciences" conducted a QSAR study on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents, demonstrating quantitative relationships between molecular structure and anti-tubercular activity (Shahlaei, Fassihi, & Nezami, 2009).

Crystal Structure Analysis

  • Indole Derivatives for Mycobacterium tuberculosis : Sharma et al. (2021) in "Molecular Crystals and Liquid Crystals" studied the crystal structure of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) for insights into inhibition properties against Mycobacterium tuberculosis (Sharma, Begam, Karmakar, Brahmachari, & Gupta, 2021).

Site Selectivity in Indole Framework

  • Controlling Alkenylation of Indoles : Lanke et al. (2016) in "Organic letters" demonstrated how the electronic nature of the ketone directing group affects the site selectivity in the indole framework during alkenylation processes (Lanke, Bettadapur, & Prabhu, 2016).

properties

IUPAC Name

3-methyl-5-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-6-5-14-9-3-2-7(4-8(6)9)10(11,12)13/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIFQTJIKXCGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of allyl-(2-iodo-4-trifluoromethyl-phenyl)-amine (1.75 g, 5.35 mmol), tetrabutylammonium chloride (1.68 g, 5.35 mmol), palladium acetate (120 mg, 0.54 mmol) and potassium carbonate (2.22 g, 16.0 mmol) in DMF (50 mL) is heated at 80° C. for 1.5 h. The reaction is quenched with water and extracted three times with DCM. The combined organic layer is dried (Na2SO4), filtered and concentrated. The residue is chromatographed through silica gel eluting with 0-40% EtOAc in heptane to afford 3-methyl-5-trifluoromethyl-1H-indole (401 mg). 1H NMR (300 MHz, CDCl3): δ=8.09 (broad s, 1H), 7.90 (s, 1 H), 7.44 (s, 1H), 7.10 (s, 1H), 2.38 (s, 3H).
Name
allyl-(2-iodo-4-trifluoromethyl-phenyl)-amine
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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